N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide
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Overview
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a benzofuran moiety, which is known for its presence in many biologically active molecules, and an oxalamide group, which contributes to its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives are known to have various biological effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohol derivatives or the use of palladium-catalyzed coupling reactions.
Attachment of the Propyl Chain: The benzofuran moiety is then linked to a propyl chain through a Friedel-Crafts alkylation reaction, using appropriate alkylating agents and catalysts.
Formation of the Oxalamide Group: The final step involves the reaction of the benzofuran-propyl intermediate with oxalyl chloride and methylamine to form the oxalamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxalamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated oxalamide derivatives.
Scientific Research Applications
N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(benzofuran-2-yl)propyl)-N2-ethyloxalamide
- N1-(3-(benzofuran-2-yl)propyl)-N2-propyloxalamide
- N1-(3-(benzofuran-2-yl)propyl)-N2-butyl oxalamide
Uniqueness
N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide is unique due to its specific combination of a benzofuran moiety and an oxalamide group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the methyl group in the oxalamide moiety may influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N'-[3-(1-benzofuran-2-yl)propyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-15-13(17)14(18)16-8-4-6-11-9-10-5-2-3-7-12(10)19-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMXSWHUKGDNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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